2-Methyl-5-nitrobenzyl methanesulfonate
Description
2-Methyl-5-nitrobenzyl methanesulfonate is a nitroaromatic methanesulfonate ester characterized by a methyl-substituted benzene ring with a nitro group at the para position relative to the methanesulfonate ester functional group. Methanesulfonate esters are typically utilized as alkylating agents in organic synthesis and pharmaceuticals due to their reactivity in nucleophilic substitution reactions .
Properties
CAS No. |
409082-10-6 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
(2-methyl-5-nitrophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11NO5S/c1-7-3-4-9(10(11)12)5-8(7)6-15-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
TXWOZXPYUCCQFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])COS(=O)(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])COS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key differences between 2-methyl-5-nitrobenzyl methanesulfonate and related methanesulfonate esters or sulfonamides:
Key Findings:
Electrophilicity and Reactivity :
- The nitro group in this compound increases its electrophilicity compared to lead methanesulfonate or ethyl methanesulfonate, making it more reactive in aromatic substitution reactions. This contrasts with ethyl methanesulfonate, which primarily acts as an alkylating agent for DNA .
- Lead methanesulfonate, while stable in aqueous solutions, poses significant health risks due to lead content, unlike the organic nitro derivative .
Biological Activity :
- 2-Methyl-5-nitrobenzenesulfonamide (a sulfonamide analog) exhibits antimicrobial and anti-inflammatory properties due to its hydrogen-bonding capacity . In contrast, methanesulfonate esters like ethyl methanesulfonate are mutagenic, suggesting that the nitrobenzyl methanesulfonate may have distinct toxicological profiles depending on its metabolic pathway.
Safety Profiles: Ethyl methanesulfonate’s carcinogenicity highlights the risks associated with small, volatile methanesulfonate esters . However, its nitro group could contribute to oxidative stress in biological systems, warranting further toxicological studies.
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